molecular formula C13H23ClN2O3 B8194462 tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate

tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate

Cat. No.: B8194462
M. Wt: 290.78 g/mol
InChI Key: XLIBEDICXPMAKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21ClN2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a tert-butyl group, a chloroacetamido group, and a piperidine ring.

Preparation Methods

The synthesis of tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-methylpiperidine with chloroacetyl chloride to form 4-(2-chloroacetamido)-4-methylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to various biological effects. The piperidine ring may also interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

tert-Butyl 4-(2-chloroacetamido)-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.

    tert-Butyl 4-(2-bromoacetamido)-4-methylpiperidine-1-carboxylate: Contains a bromoacetamido group instead of a chloroacetamido group, potentially altering its chemical properties and reactivity.

    tert-Butyl 4-(2-chloroacetamido)-4-ethylpiperidine-1-carboxylate: Has an ethyl group instead of a methyl group, which may influence its steric and electronic properties.

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(2-chloroacetyl)amino]-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-12(2,3)19-11(18)16-7-5-13(4,6-8-16)15-10(17)9-14/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIBEDICXPMAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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